1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
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Overview
Description
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a carbimidothioate group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the carbimidothioate group: This step involves the reaction of the pyrazole derivative with thiocarbonyldiimidazole or a similar reagent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate include other pyrazole derivatives and carbimidothioate-containing compounds. These compounds may share similar synthetic routes and chemical properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological or material properties.
List of Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
- 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
- 1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
Properties
Molecular Formula |
C27H22BrClN4O2S |
---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate |
InChI |
InChI=1S/C27H22BrClN4O2S/c1-16-2-4-17(5-3-16)22-14-23(18-6-8-19(28)9-7-18)33(31-22)27(30)36-24-15-25(34)32(26(24)35)21-12-10-20(29)11-13-21/h2-13,23-24,30H,14-15H2,1H3 |
InChI Key |
PFLQRRKNCNYAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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